3-(2,2-Difluoropropoxy)benzaldehyde
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Overview
Description
3-(2,2-Difluoropropoxy)benzaldehyde: is an organic compound with the molecular formula C10H10F2O2. It is a benzaldehyde derivative where the benzene ring is substituted with a 2,2-difluoropropoxy group at the third position. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoropropoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or column chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2-Difluoropropoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-(2,2-Difluoropropoxy)benzoic acid.
Reduction: 3-(2,2-Difluoropropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(2,2-Difluoropropoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, fluorinated benzaldehyde derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: This compound is also utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoropropoxy)benzaldehyde in biological systems is not fully elucidated. it is believed that the compound can interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to potential antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 3-(2,2-Difluoroethoxy)benzaldehyde
- 3-(2,2-Difluoromethoxy)benzaldehyde
- 3-(2,2-Difluoropropyl)benzaldehyde
Comparison: Compared to its analogs, 3-(2,2-Difluoropropoxy)benzaldehyde has a unique combination of electronic and steric properties due to the presence of the difluoropropoxy group. This can influence its reactivity and interactions with other molecules, making it a distinct and valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
3-(2,2-difluoropropoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(11,12)7-14-9-4-2-3-8(5-9)6-13/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCGOYMMGSUWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC(=C1)C=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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